Distinct Molecular Glue Degrader Activity: HQ461 (Acetamide Analog) vs. Carboxamide Target Compound in CDK12-Cyclin K Modulation
The structurally related analog 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide (HQ461; CAS 1226443-41-9) acts as a molecular glue degrader that promotes CDK12-DDB1 interaction to trigger cyclin K degradation, while the target compound 2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a carboxamide (not acetamide) derivative designed within the Pim kinase inhibitor series rather than as a molecular glue degrader [1]. In A549 NSCLC cells, HQ461 exhibits an IC₅₀ of 1.3 µM for cell viability , whereas the target compound has not been characterized in this degradation assay context, indicating a fundamental divergence in mechanism of action despite sharing a common 2-((6-methylpyridin-2-yl)amino)thiazole core [1]. This differentiation is critical for researchers selecting between a Pim kinase inhibitor scaffold (target compound) and a CDK12-targeting molecular glue degrader (HQ461).
| Evidence Dimension | Mechanism of action and cellular activity in A549 cells |
|---|---|
| Target Compound Data | Pim kinase inhibition profile (exact IC₅₀ values not publicly disclosed for this specific compound); carboxamide chemotype consistent with kinase inhibition rather than molecular glue degrader activity |
| Comparator Or Baseline | HQ461 (acetamide analog): IC₅₀ = 1.3 µM in A549 viability assay; functions as molecular glue degrader promoting CDK12-DDB1-CUL4-RBX1 mediated cyclin K degradation |
| Quantified Difference | Mechanistic class distinction — kinase inhibitor scaffold vs. molecular glue degrader; HQ461 IC₅₀ = 1.3 µM in A549 cells; target compound activity profile not characterized in CDK12 degradation assays |
| Conditions | A549 non-small cell lung cancer cell line viability assay for HQ461; Pim kinase biochemical and cellular assays for target compound class per US 10,828,290 |
Why This Matters
Selection of the correct compound for a given mechanistic study—Pim kinase inhibition vs. CDK12/cyclin K degradation—depends on recognizing that nearly identical cores (thiazole-4-acetamide vs. thiazole-4-carboxamide) yield entirely different biological functions.
- [1] Xue C, Li Y, Feng H, et al. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent US 10,828,290 B2, issued November 10, 2020. Incyte Corporation. View Source
